2,5-Difluoro-4-(dimethylamino)benzoic acid
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Overview
Description
2,5-Difluoro-4-(dimethylamino)benzoic acid is a versatile chemical compound with the molecular formula C9H9F2NO2. It is characterized by the presence of two fluorine atoms and a dimethylamino group attached to a benzoic acid core. This compound is widely used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(dimethylamino)benzoic acid typically involves the introduction of fluorine atoms and a dimethylamino group onto a benzoic acid scaffold. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-(dimethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms and the dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluorine atoms or the dimethylamino group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Difluoro-4-(dimethylamino)benzoic acid is used in a wide range of scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-(dimethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The fluorine atoms and the dimethylamino group play crucial roles in modulating the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzoic acid
- 4-(Dimethylamino)benzoic acid
- 4,5-Difluoro-2-methylbenzoic acid
Uniqueness
2,5-Difluoro-4-(dimethylamino)benzoic acid is unique due to the specific positioning of the fluorine atoms and the dimethylamino group, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over molecular interactions is required.
Properties
IUPAC Name |
4-(dimethylamino)-2,5-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-12(2)8-4-6(10)5(9(13)14)3-7(8)11/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKPKRXWSBAIAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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